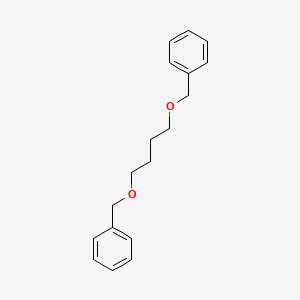
1,4-Dibenzyloxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibenzyloxybutane is an organic compound with the molecular formula C18H20O2. It consists of a butane backbone with two benzyloxy groups attached at the 1 and 4 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibenzyloxybutane can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods, with optimizations for scale, cost, and efficiency. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibenzyloxybutane undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,4-butanediol and benzyl alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in aprotic solvents.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 1,4-Butanediol, benzyl alcohol.
Substitution: Various substituted butane derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dibenzyloxybutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dibenzyloxybutane largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the benzyloxy groups are converted to aldehydes or acids through the transfer of oxygen atoms. In reduction reactions, hydrogen atoms are added to the molecule, breaking the benzyloxy groups into simpler alcohols. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
Comparison with Similar Compounds
1,4-Butanediol: A primary alcohol with similar reactivity but lacking the benzyloxy groups.
1,4-Dimethoxybutane: Similar structure but with methoxy groups instead of benzyloxy groups.
1,4-Dibenzyloxy-2-butene: Contains a double bond in the butane backbone, leading to different reactivity.
Uniqueness: 1,4-Dibenzyloxybutane is unique due to the presence of benzyloxy groups, which impart distinct chemical properties and reactivity. These groups make it a valuable intermediate in organic synthesis and provide versatility in various chemical transformations.
Properties
CAS No. |
6282-65-1 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-phenylmethoxybutoxymethylbenzene |
InChI |
InChI=1S/C18H22O2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
InChI Key |
OMLVOCZNGZGCJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


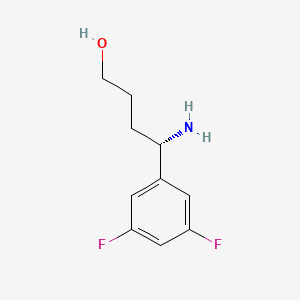

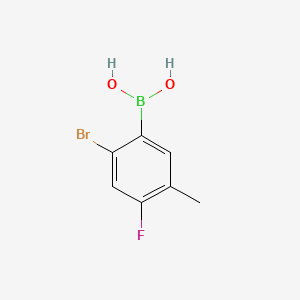
![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)

![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
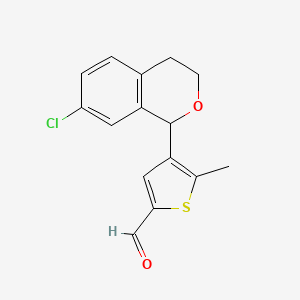


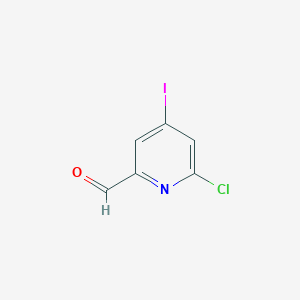
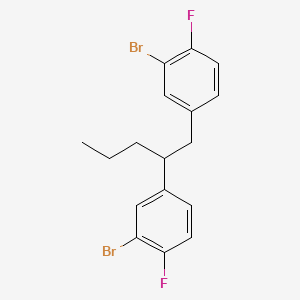
![Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B14021240.png)


